Pseudocyphellarin a
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Overview
Description
Pseudocyphellarin A is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
Pseudocyphellarin A, identified as a depside from the lichen Pseudocyphellaria endochrysea, has been a subject of interest in synthetic chemistry. Pulgarin, Gunzinger, and Tabacchi (1985) described its total synthesis, showcasing its chemical complexity and potential for further study in the field of organic synthesis (Pulgarin, Gunzinger, & Tabacchi, 1985). Similarly, Elix and Lajide (1984) reported on the synthesis of this compound, further emphasizing its significance in chemical research (Elix & Lajide, 1984).
Ecological and Biological Implications
Research by Snelgar and Green (1981) on Pseudocyphellaria dissimilis, a related species, revealed that variations in morphology, including increased thallus thickness and rhizine length, correlate with environmental conditions, suggesting an adaptive significance that might extend to the understanding of this compound's role in lichen ecology (Snelgar & Green, 1981).
Potential Biological Activity
In the context of biological activity, a study by Fritis et al. (2013) on Pseudocyphellaria coriifolia identified depsides, including this compound, and hopane triterpenoids, showing antiparasitic properties against Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding indicates the potential of this compound in antiparasitic research (Fritis et al., 2013).
Additional Insights and Applications
Further studies, such as the work on Pseudocyphellaria perpetua by Miadlikowska, McCune, and Lutzoni (2002), contribute to the broader understanding of lichen taxonomy and phylogeny, which can be crucial for comprehending the ecological and evolutionary aspects of compounds like this compound (Miadlikowska, McCune, & Lutzoni, 2002).
Properties
Molecular Formula |
C21H22O8 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5,6-trimethylphenyl) 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoate |
InChI |
InChI=1S/C21H22O8/c1-8-10(3)16(23)13(7-22)18(25)15(8)21(27)29-19-11(4)9(2)14(20(26)28-6)17(24)12(19)5/h7,23-25H,1-6H3 |
InChI Key |
UHFZDRSLNDPMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC)O)C)O)C=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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